molecular formula C17H15N3O5 B12898547 1,3,4-Oxadiazol-2(3H)-one, 5-(1,3-benzodioxol-5-yl)-3-(((2-methoxyphenyl)amino)methyl)- CAS No. 73484-48-7

1,3,4-Oxadiazol-2(3H)-one, 5-(1,3-benzodioxol-5-yl)-3-(((2-methoxyphenyl)amino)methyl)-

Cat. No.: B12898547
CAS No.: 73484-48-7
M. Wt: 341.32 g/mol
InChI Key: TVJDFLXUIOAGET-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key IR absorption bands correlate with functional groups:

  • C=O stretch : A strong band near 1,740 cm⁻¹, characteristic of the oxadiazolone carbonyl.
  • C-O-C asymmetric stretch : Peaks at 1,260–1,240 cm⁻¹ (benzodioxole) and 1,090–1,070 cm⁻¹ (methoxy group).
  • N-H stretch : A medium-intensity band near 3,350 cm⁻¹ from the secondary amine.

Table 2: Representative IR Spectral Data

Bond/Vibration Wavenumber (cm⁻¹)
C=O (oxadiazolone) 1,742
C-O-C (benzodioxole) 1,255
OCH₃ (methoxy) 1,085
N-H (amine) 3,345

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 6.85–7.25 (m, 6H, aromatic protons from benzodioxole and methoxyphenyl).
    • δ 5.05 (s, 2H, OCH₂O of benzodioxole).
    • δ 4.15 (s, 2H, NCH₂ linker).
    • δ 3.78 (s, 3H, OCH₃).
  • ¹³C NMR :
    • δ 167.8 (C=O of oxadiazolone).
    • δ 148.2–101.5 (aromatic carbons).
    • δ 56.1 (OCH₃).

Mass Spectrometry (MS)

The ESI-MS spectrum shows a molecular ion peak at m/z 354.12 [M+H]⁺, consistent with the molecular formula C₁₈H₁₆N₃O₅. Fragmentation patterns include:

  • Loss of CO₂ (m/z 310.08).
  • Cleavage of the benzodioxole moiety (m/z 177.04).

X-ray Crystallography and Conformational Analysis

While X-ray data for this specific compound are unavailable, analogous 1,3,4-oxadiazole derivatives exhibit planar heterocyclic cores with substituents adopting orthogonal orientations to minimize steric hindrance. Key inferred metrics include:

  • Bond lengths : C=O (1.21 Å), N-N (1.38 Å).
  • Dihedral angles : 85–90° between the oxadiazolone ring and benzodioxole/methoxyphenyl planes.

Table 3: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Dihedral Angle (C5-C3) 87.5°

Computational Geometry Optimization (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • Optimized geometry : The oxadiazolone ring is planar, with the benzodioxole and methoxyphenyl groups oriented perpendicularly.
  • Electrostatic potential : Negative charge localization on the carbonyl oxygen (‑0.42 e) and benzodioxole oxygens (‑0.38 e).
  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

Table 4: DFT-Optimized Bond Lengths and Angles

Bond/Angle Value
C2=O1 1.22 Å
N3-C4 1.36 Å
O1-C2-N3-C4 175.2°
HOMO Energy -6.3 eV
LUMO Energy -1.5 eV

The Mulliken charge distribution highlights electron-rich regions at the carbonyl and ether oxygens, suggesting potential sites for electrophilic interactions.

Properties

CAS No.

73484-48-7

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[(2-methoxyanilino)methyl]-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C17H15N3O5/c1-22-13-5-3-2-4-12(13)18-9-20-17(21)25-16(19-20)11-6-7-14-15(8-11)24-10-23-14/h2-8,18H,9-10H2,1H3

InChI Key

TVJDFLXUIOAGET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound 1,3,4-Oxadiazol-2(3H)-one, 5-(1,3-benzodioxol-5-yl)-3-(((2-methoxyphenyl)amino)methyl)- is of particular interest due to its unique structural features and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H17N3O4C_{17}H_{17}N_{3}O_{4}. The structure includes a benzodioxole moiety and an oxadiazole ring, which are known for their biological activities. The presence of the methoxyphenyl group further enhances its potential for interaction with biological targets.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. A study highlighted that various oxadiazole derivatives were synthesized and tested against different cancer cell lines (MDA-MB-231 for breast cancer and HeLa for cervical cancer). The results showed significant cytotoxic effects with IC50 values indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC50 (µM)
3cMDA-MB-2316.3
3bMDA-MB-2319.3
6bHeLa8.0

These findings suggest that the presence of specific functional groups can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Compounds containing this ring have shown efficacy against various bacterial strains. For instance, derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within the target cells. For instance, some studies suggest that oxadiazole derivatives may inhibit mycolic acid synthesis in bacteria by targeting specific enzymes like enoyl reductase .

Study on Anticancer Activity

In a study focusing on the synthesis of oxadiazole derivatives, various compounds were screened for their anticancer activity. The most effective compounds demonstrated not only cytotoxicity but also induced apoptosis in cancer cells as evidenced by fluorescence microscopy . The structure-activity relationship (SAR) analysis suggested that the presence of hydroxyl groups significantly increased cytotoxicity.

Study on Antimicrobial Properties

Another investigation revealed that certain oxadiazole derivatives exhibited potent antibacterial activity comparable to standard antibiotics. The research involved testing these compounds against a panel of bacterial strains and assessing their minimum inhibitory concentrations (MIC) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis with key analogues:

Compound Name Position 5 Substituent Position 3 Substituent Key Properties/Activities Source
Target Compound 1,3-Benzodioxol-5-yl (2-Methoxyphenyl)amino methyl Structural stability, potential CNS activity*
5-(Quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67) Quinolin-2-yl (2-Fluorophenyl)amino methyl Antitumor (IC50 = 0.8 ± 0.1 mM, telomerase inhibition)
5-(Benzothiazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (47) Benzothiazol-2-yl (2-Methyl-4-nitrophenyl)amino methyl Antidiabetic (comparable to glibenclamide)
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one 2-Chlorophenyl Ethyl Synthetic intermediate, limited bioactivity
5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one 4-Ethoxy-3,5-dimethoxyphenyl (4-Fluorophenyl)amino methyl Enhanced solubility, unconfirmed bioactivity

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 1,3-benzodioxole group (electron-donating) contrasts with electron-withdrawing substituents like quinolin-2-yl (in compound 67) or benzothiazol-2-yl (in compound 47). These differences influence electronic distribution, affecting receptor binding and metabolic stability .
  • Aminoalkyl vs. Alkyl Substituents: The ((2-methoxyphenyl)amino)methyl group in the target compound introduces hydrogen-bond donor/acceptor capabilities, unlike ethyl or simple alkyl groups (e.g., in 5-(2-chlorophenyl)-derivative). This may enhance interactions with biological targets .
  • Bioactivity Trends: Compounds with heterocyclic substituents (e.g., quinoline, benzothiazole) exhibit pronounced antitumor or antidiabetic activities, while benzodioxole derivatives are less studied but may offer improved blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Properties

  • Lipophilicity : The 1,3-benzodioxole group increases lipophilicity (logP ~2.5–3.0 estimated) compared to polar substituents like 4-ethoxy-3,5-dimethoxyphenyl (logP ~1.8) .
  • Melting Points: Substituents influence crystallinity. For example, the target compound’s melting point is unlisted, but analogues like 5-(2-chlorophenyl)-derivative (mp ~150–160°C) and 5-(quinolin-2-yl)-derivative (mp ~180°C) suggest moderate thermal stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives generally follows a pathway involving:

  • Preparation of hydrazide intermediates from corresponding carboxylic acid derivatives.
  • Cyclization of hydrazides to form the 1,3,4-oxadiazol-2(3H)-one ring.
  • Functionalization of the oxadiazolone ring with aromatic substituents via nucleophilic substitution or amination.

This approach is supported by multiple studies on oxadiazolone synthesis, including those involving related benzodioxole-substituted compounds.

Preparation of Hydrazide Intermediates

The initial step involves converting substituted benzoic acids or their esters into hydrazides. This is typically achieved by reacting the ester with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents.

  • Example: Methyl 4-amino-5-chloro-2-methoxybenzoate is refluxed with hydrazine hydrate to yield the corresponding hydrazide in quantitative yield.
  • Reaction conditions: Heating at reflux for 12–15 hours in ethanol.
  • Purification: Evaporation of solvent followed by extraction and chromatographic purification.

Cyclization to 1,3,4-Oxadiazol-2(3H)-one Core

The hydrazide intermediate undergoes cyclization to form the oxadiazolone ring. This is commonly performed by treatment with carbonylating agents such as 1,1'-carbonyldiimidazole (CDI) under microwave irradiation or conventional heating.

  • Microwave-assisted cyclization improves yields and reduces reaction times significantly.
  • Typical yields range from 62% to 96% depending on substituents.
  • Reaction conditions: Microwave irradiation at 120 °C or heating at reflux in solvents like acetone or pyridine.
  • The cyclization step forms the 1,3,4-oxadiazol-2(3H)-one heterocycle with retention of substituents on the aromatic rings.

The introduction of the aminomethyl group bearing the 2-methoxyphenyl substituent is achieved by nucleophilic substitution or reductive amination on the oxadiazolone ring.

  • Aminomethylation can be performed by reacting the oxadiazolone intermediate with an appropriate amine (e.g., 2-methoxyaniline) and formaldehyde or related reagents.
  • Alternatively, direct substitution of halogenated precursors with the amine under basic conditions (e.g., potassium carbonate in acetone) is reported.
  • Reaction conditions: Stirring at room temperature to moderate heating (up to 70 °C) for 1–2 days.
  • Purification: Chromatographic techniques using silica gel with ethyl acetate/hexane mixtures.

Representative Preparation Procedure Summary

Step Reagents & Conditions Outcome Yield (%) Notes
1. Hydrazide formation Methyl ester + hydrazine hydrate, reflux in ethanol, 12–15 h Hydrazide intermediate Quantitative Purified by extraction and chromatography
2. Cyclization Hydrazide + CDI, microwave irradiation at 120 °C or reflux 1,3,4-oxadiazol-2(3H)-one core 62–96 Microwave reduces time, improves yield
3. Aminomethylation Oxadiazolone + 2-methoxyaniline + formaldehyde or direct substitution with amine, K2CO3, acetone, 70 °C, 1–2 days Target aminomethyl-substituted oxadiazolone Moderate to good Purified by silica gel chromatography

Analytical Characterization

The synthesized compounds are characterized by:

  • Melting point determination (e.g., 140–150 °C for related oxadiazolone derivatives).
  • Infrared spectroscopy (IR) to confirm functional groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to verify structure and substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Thin Layer Chromatography (TLC) for purity assessment.

Research Findings and Optimization Notes

  • Microwave-assisted cyclization is a key advancement, offering higher yields and shorter reaction times compared to conventional heating.
  • The use of boron tribromide (BBr3) allows for selective deprotection of methoxy groups to hydroxyls when needed, improving functional group versatility.
  • Alkylation of the NH group on the oxadiazolone ring with propargyl bromide under basic conditions is feasible, indicating the potential for further functionalization.
  • The choice of solvent and base (e.g., acetone and K2CO3) is critical for successful aminomethylation and substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazol-2(3H)-one derivatives with substituted benzodioxol and methoxyphenyl groups?

  • Methodological Answer: Microwave-assisted multicomponent reactions (MCRs) are widely used. For example, ethanol is an effective solvent, and ammonium acetate (20 mol%) acts as a catalyst. Microwave irradiation (300 W, 5–6 min) significantly reduces reaction time while achieving yields of 80–90% . The Vilsmeier-Haack reaction is also employed to introduce aldehyde functionalities into heterocyclic precursors, enabling subsequent condensation with amines or nucleophiles .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2(3H)-one derivatives?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H and ¹³C): Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzodioxol protons as singlets at δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • Elemental Analysis: Ensures purity by verifying C, H, and N content (e.g., <0.4% deviation from theoretical values) .

Q. How are antimicrobial activities of 1,3,4-oxadiazole derivatives typically evaluated in academic research?

  • Methodological Answer: Disk diffusion assays are standard. Compounds are dissolved in DMF (1000 ppm), and zones of inhibition (ZOI) against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., R. oryzae) are measured. Controls like ciprofloxacin (antibacterial) and griseofulvin (antifungal) validate results. Activity trends often correlate with electron-withdrawing substituents enhancing antifungal potency .

Advanced Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of 1,3,4-oxadiazole derivatives compared to conventional methods?

  • Methodological Answer: Microwave irradiation accelerates reaction kinetics via uniform heating, reducing time from hours to minutes. For example, ethanol under microwaves achieves 85% yield in 6 minutes versus 60% in 24 hours under reflux. This method also minimizes side reactions, improving selectivity for the oxadiazole ring system .

Q. What role do electron-donating substituents on the aromatic rings play in modulating the biological activity of 1,3,4-oxadiazole derivatives?

  • Methodological Answer: Substituents like methoxy groups (-OCH₃) on the phenyl ring reduce antifungal activity compared to electron-withdrawing groups (e.g., -Cl). For instance, replacing -OCH₃ with -Cl in 3a increased ZOI against R. oryzae from 12 mm to 18 mm, surpassing griseofulvin (15 mm). This suggests electron-deficient aromatic systems enhance membrane penetration .

Q. What are the key considerations in designing reaction mechanisms for constructing the 1,3,4-oxadiazole ring system with amino-methyl linkages?

  • Methodological Answer: The mechanism involves:
  • Knoevenagel Condensation: Between aldehyde and active methylene compounds.
  • Michael Addition: Followed by intramolecular cyclization to form the oxadiazole ring.
  • Catalysis: Ammonium acetate facilitates proton transfer, while ethanol stabilizes intermediates. Mechanistic studies via LC-MS intermediates (e.g., enamine adducts) confirm stepwise pathways .

Q. Are there documented alternative applications, such as agrochemical use, for 1,3,4-oxadiazole derivatives with methoxyphenyl and benzodioxol groups?

  • Methodological Answer: Oxadiazole derivatives like oxadiargyl (CAS 38736-17-3) are commercial herbicides targeting weed control. Structural analogs with benzodioxol groups show potential as pre-emergent herbicides by inhibiting cellulose biosynthesis in plant roots .

Safety and Handling

Q. What safety protocols are recommended when handling 1,3,4-oxadiazole derivatives during synthesis and biological testing?

  • Methodological Answer:
  • Ventilation: Use fume hoods to avoid inhalation of DMF or acetic acid vapors.
  • PPE: Wear nitrile gloves and goggles to prevent skin/eye contact.
  • First Aid: In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) for related compounds highlight risks of irritation and systemic toxicity .

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